molecular formula C26H20ClNO5 B2938860 6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904433-01-8

6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2938860
CAS No.: 904433-01-8
M. Wt: 461.9
InChI Key: BDDHMASAWYVTLJ-UHFFFAOYSA-N
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Description

The compound 6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a dioxinoquinolinone derivative characterized by a quinoline core fused with a 1,4-dioxane ring. Key structural features include:

  • Position 6: A 4-chlorophenylmethyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine atom.
  • Position 8: A 4-methoxybenzoyl substituent, introducing a methoxy group that enhances solubility and modulates electronic properties.

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO5/c1-31-19-8-4-17(5-9-19)25(29)21-15-28(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDHMASAWYVTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C25H21ClN2O3
  • Molecular Weight : 448.90 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some studies suggest that it exhibits:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. This is likely due to its ability to interfere with specific signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial properties against a range of pathogens. The presence of the chlorophenyl and methoxybenzoyl groups may enhance its interaction with microbial membranes.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics.
    • Another research focused on its effects on lung cancer cells (A549), where it was found to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Activity :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential as a lead compound for antibiotic development.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Effect ObservedReference
AnticancerMCF-710Reduced viability
AnticancerA54920Induced apoptosis
AntimicrobialStaphylococcus aureus50Inhibited growth
AntimicrobialEscherichia coli50Inhibited growth

Research Findings

Recent research indicates that the structural features of this compound contribute significantly to its biological efficacy. The presence of halogenated phenyl groups enhances lipophilicity, which may facilitate cellular uptake and subsequent biological activity. Furthermore, modifications on the benzoyl moiety have been linked to increased potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent (Position 6) Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes References
Target Compound 4-Chlorophenylmethyl 4-Methoxybenzoyl Hypothetical* ~470 (estimated) Chlorine enhances lipophilicity (ClogP ~4.5); methoxy improves aqueous solubility. -
8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-dioxinoquinolin-9-one 4-Methoxyphenylmethyl 4-Ethoxybenzoyl C28H25NO6 471.50 Ethoxy group increases lipophilicity (vs. methoxy); commercial availability (BA68021).
8-Benzoyl-6-[(4-fluorophenyl)methyl]-dioxinoquinolin-9-one 4-Fluorophenylmethyl Benzoyl C25H19FNO4 415.40 Fluorine reduces steric hindrance; higher XLogP3 (4.6) due to benzoyl group.
9-(2-Chlorophenyl)-2,3,8,9-tetrahydro-[1,4]dioxino[2,3-g]quinolin-7(6H)-one N/A N/A C17H14ClNO3 315.75 Chlorine at position 9; smaller molecular weight with simplified substitution pattern.

Notes on Structural and Functional Differences:

  • Chlorine vs. Fluorine : The 4-chlorophenylmethyl group in the target compound confers greater electron-withdrawing effects and lipophilicity compared to the 4-fluorophenylmethyl analog . This may enhance membrane permeability but reduce metabolic stability.
  • Methoxy vs.
  • Substitution Position : The compound in demonstrates that chlorine placement at position 9 (vs. 6) significantly alters the molecule’s conformational flexibility and binding interactions .

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